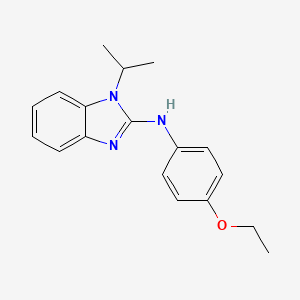

N-(4-ethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine, also known as EPB or Etizolam, is a benzodiazepine analog that has gained popularity in recent years due to its potential use as an anxiolytic and sedative. It has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

- N-(4-ethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine exhibits promising anticancer potential. Researchers investigate its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action. It may interfere with cell cycle progression, induce apoptosis, or inhibit angiogenesis. Further studies are needed to explore its specific targets and clinical applications .

- The compound’s benzodiazole core suggests potential neuropharmacological activity. Scientists explore its interactions with neurotransmitter receptors, ion channels, and neuroprotective effects. It could be relevant for treating neurodegenerative diseases or mood disorders .

- Researchers investigate whether N-(4-ethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine has antibacterial, antifungal, or antiviral properties. Its structural features may allow it to disrupt microbial membranes or inhibit essential enzymes .

- The compound’s phenyl and benzimidazole moieties suggest potential anti-inflammatory activity. Studies explore its impact on inflammatory pathways, cytokine production, and immune responses. It could be relevant for managing inflammatory conditions .

- The amine group in the structure allows for metal ion coordination. Researchers investigate its ability to form complexes with transition metals. These complexes might have catalytic, luminescent, or magnetic properties .

- Chemists use N-(4-ethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine as a building block for designing novel compounds. Its diverse reactivity enables the synthesis of derivatives with modified properties. Medicinal chemists explore analogs for drug development .

Anticancer Research

Neuropharmacology

Antimicrobial Properties

Anti-inflammatory Effects

Metal Ion Complexation

Organic Synthesis and Medicinal Chemistry

properties

IUPAC Name |

N-(4-ethoxyphenyl)-1-propan-2-ylbenzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-4-22-15-11-9-14(10-12-15)19-18-20-16-7-5-6-8-17(16)21(18)13(2)3/h5-13H,4H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVJKZZWTGYZNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N2C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2791120.png)

![9-(2,3-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2791130.png)

![4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B2791137.png)

![4-[(Pyridin-4-yl)methoxy]benzoic acid hydrochloride](/img/structure/B2791138.png)